molecular formula C11H20ClF3N2O B3960038 2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

Cat. No.: B3960038
M. Wt: 288.74 g/mol
InChI Key: GMPDEZJMMULDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl and tetramethylpiperidinyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves the reaction of 2,2,2-trifluoroacetamide with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and piperidinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be utilized in biological studies to investigate its effects on different biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and piperidinyl groups play a crucial role in modulating the compound’s activity and effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N,N-dimethylacetamide: Another trifluoromethyl-containing compound with different substituents.

    2,2,2-Trifluoroacetamide: A simpler analog with only the trifluoromethyl group.

Uniqueness

2,2,2-Trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is unique due to the presence of both trifluoromethyl and tetramethylpiperidinyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O.ClH/c1-9(2)5-7(6-10(3,4)16-9)15-8(17)11(12,13)14;/h7,16H,5-6H2,1-4H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPDEZJMMULDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(F)(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.